molecular formula C9H9FO4 B8339855 (4-Fluoro-5-hydroxy-2-methylphenyl) methyl carbonate

(4-Fluoro-5-hydroxy-2-methylphenyl) methyl carbonate

Cat. No.: B8339855
M. Wt: 200.16 g/mol
InChI Key: IHPUFQUSNFAXHH-UHFFFAOYSA-N
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Description

(4-Fluoro-5-hydroxy-2-methylphenyl) methyl carbonate is a useful research compound. Its molecular formula is C9H9FO4 and its molecular weight is 200.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

(4-fluoro-5-hydroxy-2-methylphenyl) methyl carbonate

InChI

InChI=1S/C9H9FO4/c1-5-3-6(10)7(11)4-8(5)14-9(12)13-2/h3-4,11H,1-2H3

InChI Key

IHPUFQUSNFAXHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)OC)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (1.63 g, 23 mmol) in water (19 ml) and ice (48 g) was added dropwsie to a solution of 2-fluoro-5-methoxycarbonyloxy-4-methylaniline (3.93 g, 20 mmol) in 35% sulphuric acid (48 ml) at 0° C. The reaction mixture was stirred at 0° C. for 30 minutes and a solution of copper(II)nitrate trihydrate (467 g, 1.93 mol) in water (780 ml) followed by copper(II)oxide (2.65 g, 18 mmol) were added. The solution was extracted with ethyl acetate, the organic layer was washed with brine, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by column chromatography eluting with petroleum ether/ethyl acetate (8/2) to give 2-fluoro-5-methoxycarbonyloxy-4-methylphenol (2.13 g, 53%) as a yellow solid.
Quantity
1.63 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
780 mL
Type
solvent
Reaction Step Two
Quantity
467 g
Type
catalyst
Reaction Step Three
Quantity
2.65 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of sodium nitrite (1.63 g, 23 mmol) in water (19 ml) and ice (48 g) was added dropwise to a solution of (5-amino-4-fluoro-2-methylphenyl) methyl carbonate (3.93 g, 20 mmol) in 35% sulphuric acid (48 ml) at 0° C. The mixture was stirred at 0° C. for 30 minutes and a solution of copper(II)nitrate trihydrate (467 g, 1.93 mol) in water (780 ml) followed by copper(II)oxide (2.65 g, 18 mmol) was added. The solution was extracted with ethyl acetate, the organic layer was washed with brine, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by column chromatography eluting with petroleum ether/ethyl acetate (8/2) to give (4-fluoro-5-hydroxy-2-methylphenyl) methyl carbonate (2.13 g, 53%) as a yellow solid.
Quantity
1.63 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
780 mL
Type
solvent
Reaction Step Two
Quantity
467 g
Type
catalyst
Reaction Step Three
Quantity
2.65 g
Type
catalyst
Reaction Step Four

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